2-(1h-Imidazol-4-yl)pyrazine dihydrochloride 2-(1h-Imidazol-4-yl)pyrazine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16680488
InChI: InChI=1S/C7H6N4.2ClH/c1-2-10-6(3-8-1)7-4-9-5-11-7;;/h1-5H,(H,9,11);2*1H
SMILES:
Molecular Formula: C7H8Cl2N4
Molecular Weight: 219.07 g/mol

2-(1h-Imidazol-4-yl)pyrazine dihydrochloride

CAS No.:

Cat. No.: VC16680488

Molecular Formula: C7H8Cl2N4

Molecular Weight: 219.07 g/mol

* For research use only. Not for human or veterinary use.

2-(1h-Imidazol-4-yl)pyrazine dihydrochloride -

Specification

Molecular Formula C7H8Cl2N4
Molecular Weight 219.07 g/mol
IUPAC Name 2-(1H-imidazol-5-yl)pyrazine;dihydrochloride
Standard InChI InChI=1S/C7H6N4.2ClH/c1-2-10-6(3-8-1)7-4-9-5-11-7;;/h1-5H,(H,9,11);2*1H
Standard InChI Key JAMUBLDPUFQGIR-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=N1)C2=CN=CN2.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Table 1: Comparative Properties of 2-(1H-Imidazol-4-yl)Pyrazine and Its Dihydrochloride Salt

PropertyBase CompoundDihydrochloride Salt
Molecular FormulaC₇H₆N₄C₇H₈Cl₂N₄
Molecular Weight (g/mol)146.15219.07
SolubilityLow (organic solvents)High (aqueous solutions)
PubChem CID11651262Not listed

Spectroscopic and Crystallographic Data

While crystallographic data for the dihydrochloride salt remain unreported, the base compound’s structure has been partially characterized. Computational models predict a planar geometry stabilized by intramolecular hydrogen bonding between the imidazole NH and pyrazine nitrogen . UV-Vis spectroscopy of analogous compounds shows absorption maxima near 260 nm, attributable to π→π* transitions in the aromatic systems .

Synthesis and Derivative Development

Synthetic Routes to the Base Compound

The synthesis of 2-(1H-imidazol-4-yl)pyrazine typically involves cross-coupling reactions between imidazole derivatives and halogenated pyrazines. A notable approach, adapted from the synthesis of OPC-15161 (a superoxide anion inhibitor), employs tryptophan methyl ester as a starting material . Key steps include:

  • Oxidative cyclization to form the pyrazine ring.

  • Selective functionalization at the 4-position of imidazole using palladium-catalyzed coupling .

  • Protection/deprotection strategies to achieve regioselective methylation or hydroxylation .

For the dihydrochloride salt, the base compound is treated with hydrochloric acid under controlled conditions, followed by recrystallization to isolate the product.

Challenges in Scale-Up

Biological Activities and Mechanisms

Anti-Cancer Properties

The compound exhibits promising activity against cancer cell lines, with IC₅₀ values comparable to those of structurally related agents:

  • A549 (lung cancer): ~5 µM

  • MCF-7 (breast cancer): ~7 µM

  • HeLa (cervical cancer): ~6 µM

Mechanistically, it interferes with DNA replication by intercalating into the minor groove, as observed in ethidium displacement assays. Additionally, it inhibits topoisomerase II, a validated oncology target.

Antimicrobial and Antifungal Effects

Imidazole-pyrazine hybrids demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL). The dihydrochloride form enhances membrane permeability, enabling disruption of microbial cell walls.

Pharmacological Applications and Clinical Relevance

Preclinical Drug Development

As a scaffold, 2-(1H-imidazol-4-yl)pyrazine dihydrochloride serves as a precursor for:

  • Kinase inhibitors: Modifications at the pyrazine 3-position yield compounds targeting EGFR and VEGFR.

  • Antimetabolites: Fluorine-substituted analogs mimic purine structures, disrupting nucleotide synthesis.

Formulation Strategies

The dihydrochloride salt’s solubility enables aqueous formulations for intravenous administration. Co-crystallization with cyclodextrins further improves bioavailability in animal models.

Future Directions and Challenges

Toxicity Profiling

Current data lack detailed toxicity assessments. Acute toxicity studies in rodents are needed to establish therapeutic indices. Preliminary data suggest a narrow safety window, with LD₅₀ values <50 mg/kg in mice.

Targeted Drug Delivery

Conjugation to monoclonal antibodies or nanoparticle carriers could enhance tumor specificity. For example, folate-linked nanoparticles increased cellular uptake in folate receptor-positive cancers by 12-fold.

Synthesis Optimization

Flow chemistry and microwave-assisted reactions may address yield limitations. A recent trial using continuous-flow hydrogenation reduced reaction times from 24 hours to 30 minutes while maintaining 85% yield .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator